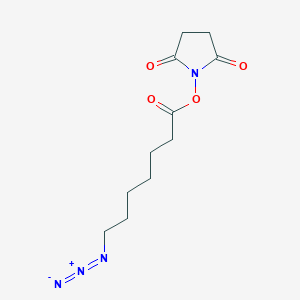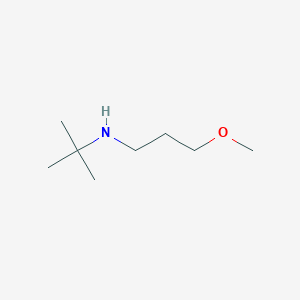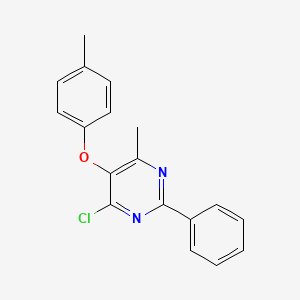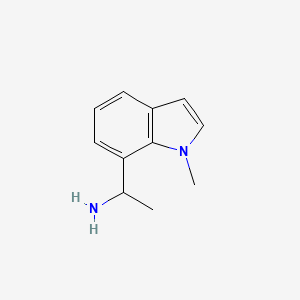
2,5-Dioxopyrrolidin-1-yl 7-azidoheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxopyrrolidin-1-yl 7-azidoheptanoate is a chemical compound with the molecular formula C11H16N4O4 and a molecular weight of 268.27 g/mol . This compound is known for its unique structure, which includes a pyrrolidinone ring and an azido group. It is often used in various chemical and biological applications due to its reactivity and functional properties.
Métodos De Preparación
The synthesis of 2,5-Dioxopyrrolidin-1-yl 7-azidoheptanoate typically involves the reaction of 7-azidoheptanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond . The general reaction scheme is as follows:
- Dissolve 7-azidoheptanoic acid and NHS in anhydrous dichloromethane.
- Add DCC to the reaction mixture and stir at room temperature for several hours.
- Filter the reaction mixture to remove dicyclohexylurea byproduct.
- Purify the product by column chromatography to obtain this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2,5-Dioxopyrrolidin-1-yl 7-azidoheptanoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming amines or other derivatives.
Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the Huisgen cycloaddition reaction with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include copper(I) catalysts for click chemistry and palladium catalysts for reduction reactions. Major products formed from these reactions include triazoles and amines .
Aplicaciones Científicas De Investigación
2,5-Dioxopyrrolidin-1-yl 7-azidoheptanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry.
Biology: The compound is used in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 7-azidoheptanoate primarily involves its reactivity with other molecules. The azido group is highly reactive and can form covalent bonds with various substrates. In biological systems, the compound can be used to label proteins or other biomolecules through click chemistry, enabling the study of molecular interactions and pathways .
Comparación Con Compuestos Similares
2,5-Dioxopyrrolidin-1-yl 7-azidoheptanoate can be compared with other similar compounds, such as:
2,5-Dioxopyrrolidin-1-yl acrylate: Another compound with a pyrrolidinone ring, used in protein cross-linking.
2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate: Similar in structure but with an acrylamido group, used in polymer chemistry.
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: A compound with anticonvulsant properties, used in medicinal chemistry
The uniqueness of this compound lies in its azido group, which provides distinct reactivity and applications in click chemistry and bioconjugation.
Propiedades
Fórmula molecular |
C11H16N4O4 |
|---|---|
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 7-azidoheptanoate |
InChI |
InChI=1S/C11H16N4O4/c12-14-13-8-4-2-1-3-5-11(18)19-15-9(16)6-7-10(15)17/h1-8H2 |
Clave InChI |
GYRBFFAPUWZRMU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CCCCCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-3-{[3-acetamido-6-({[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-5-hydroxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}butanoic acid](/img/structure/B12084849.png)
![1H-Pyrrole-3-carboxylicacid, 5-(1,1-dimethylethyl)-2-methyl-1-[3-(4-morpholinyl)propyl]-](/img/structure/B12084861.png)
![Ethanone, 1-[5-(bromomethyl)-2-furanyl]-](/img/structure/B12084862.png)


![Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]-](/img/structure/B12084885.png)






![1-(5-Chlorobenzo[d]thiazol-2-yl)ethanone](/img/structure/B12084923.png)

